2-(methoxymethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine 2-(methoxymethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18537137
InChI: InChI=1S/C8H11N3O/c1-12-5-8-10-3-6-2-9-4-7(6)11-8/h3,9H,2,4-5H2,1H3
SMILES:
Molecular Formula: C8H11N3O
Molecular Weight: 165.19 g/mol

2-(methoxymethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

CAS No.:

Cat. No.: VC18537137

Molecular Formula: C8H11N3O

Molecular Weight: 165.19 g/mol

* For research use only. Not for human or veterinary use.

2-(methoxymethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine -

Specification

Molecular Formula C8H11N3O
Molecular Weight 165.19 g/mol
IUPAC Name 2-(methoxymethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
Standard InChI InChI=1S/C8H11N3O/c1-12-5-8-10-3-6-2-9-4-7(6)11-8/h3,9H,2,4-5H2,1H3
Standard InChI Key ABVGJMLELSTUTH-UHFFFAOYSA-N
Canonical SMILES COCC1=NC=C2CNCC2=N1

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The core structure of 2-(methoxymethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine consists of a bicyclic system formed by the fusion of a pyrrole ring with a pyrimidine moiety. The 6,7-dihydro designation indicates partial saturation at the 6 and 7 positions, reducing aromaticity while enhancing conformational flexibility. The methoxymethyl (-CH2-O-CH3) group at the 2-position introduces both steric bulk and hydrogen-bonding capabilities, which are critical for target engagement.

Based on structural analogues reported in the literature , the molecular formula is inferred to be C8H11N3O, with a molecular weight of 165.19 g/mol. Key structural comparisons with related compounds are provided in Table 1.

Table 1: Structural Comparison of Pyrrolo[3,4-d]pyrimidine Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituent
Target CompoundC8H11N3O165.192-Methoxymethyl
6-(tert-Butoxycarbonyl) Derivative C12H15N3O4265.266-tert-Butoxycarbonyl
2-Methyl Hydrochloride C7H10ClN3171.632-Methyl, HCl salt

Physicochemical Properties

While direct experimental data for the target compound remain limited, extrapolation from similar structures suggests:

  • Solubility: Moderate aqueous solubility due to the methoxymethyl group's polarity, enhanced in protonated forms .

  • Stability: Resistance to oxidative degradation under standard storage conditions, as observed in related dihydropyrrolo-pyrimidines .

  • Crystallinity: Likely amorphous solid state, based on the hydrochloride salt's behavior in analogous compounds .

Synthetic Methodologies

Key Reaction Pathways

The synthesis of pyrrolo[3,4-d]pyrimidine derivatives typically involves multi-step sequences combining cyclocondensation and functionalization reactions. A patented four-step synthesis for 4-chloro-7H-pyrrolo[2,3-d]pyrimidine provides a conceptual framework applicable to the target compound:

  • Cyanoacetate Alkylation: Ethyl 2-cyanoacetate reacts with 2-bromo-1,1-dimethoxyethane to form a substituted nitrile intermediate.

  • Cyclocondensation: Intramolecular cyclization under basic conditions generates the pyrrolo-pyrimidine core.

  • Chlorination: Phosphorus oxychloride-mediated substitution introduces halogens at the 4-position.

  • Functionalization: Nucleophilic substitution with methoxymethylamine or similar reagents installs the 2-methoxymethyl group.

This route achieves yields exceeding 67% with HPLC purity >99.5% in final steps , suggesting scalability for industrial production.

Optimization Challenges

Critical parameters influencing yield and purity include:

  • Molar Ratios: Excess ethyl cyanoacetate (1.5–10 eq) improves alkylation efficiency .

  • Temperature Control: Maintaining <50°C during cyclization prevents core decomposition .

  • Workup Procedures: Aqueous NaHCO3 washes effectively remove phosphorylated byproducts .

Biological Activities and Mechanisms

Enzymatic Inhibition Profiles

Structural analogues demonstrate potent inhibition of folate-dependent enzymes and protein kinases:

Thymidylate Synthase (TS) Inhibition
The pyrrolo[3,4-d]pyrimidine scaffold mimics the pteridine ring of folate cofactors, enabling competitive binding at the TS active site. Molecular docking studies suggest the methoxymethyl group enhances hydrophobic interactions with Trp109 in human TS .

Cyclin-Dependent Kinase (CDK) Modulation
Bicyclic heterocycles in this class exhibit IC50 values <100 nM against CDK2/4/6 through ATP-binding site occupation. The methoxymethyl substituent may stabilize kinase-ligand interactions via hydrogen bonding with hinge region residues .

Cytotoxic Effects

While direct data on the target compound are unavailable, closely related structures show:

  • GI50 Values: 0.8–2.4 μM against MCF-7 (breast) and HCT-116 (colon) cancer lines .

  • Selectivity Indices: 5–10× higher toxicity toward cancer vs. non-malignant cells (e.g., MCF-10A) .

Pharmacological Applications

Anticancer Therapeutics

The compound's dual TS/CDK inhibition profile positions it as a potential:

  • First-Line Agent: For tumors overexpressing TS (e.g., colorectal carcinomas).

  • Combination Therapy Component: Synergistic with 5-fluorouracil or platinum agents .

Neurological Targets

Allosteric modulation of muscarinic receptors (M1/M4) has been observed in related dihydropyrrolo-pyrimidines, suggesting applications in:

  • Alzheimer's disease (enhancing cholinergic transmission)

  • Schizophrenia (modulating dopaminergic pathways) .

Comparative Analysis with Structural Analogues

Activity-Structure Relationships

  • Methoxymethyl vs. Methyl: The ether oxygen in the target compound improves water solubility by 30% compared to 2-methyl derivatives , without compromising membrane permeability.

  • Dihydro vs. Aromatic: Partial saturation reduces planarity, decreasing intercalation-related DNA toxicity while maintaining target affinity .

Patent Landscape

Recent innovations focus on:

  • Salt Forms: Hydrochloride salts improve crystallinity and batch reproducibility .

  • Prodrug Strategies: Esterification of the methoxymethyl group enhances oral bioavailability in preclinical models .

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